![molecular formula C19H21NO2 B1520584 Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid CAS No. 80896-75-9](/img/structure/B1520584.png)
Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid
Overview
Description
Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid is a chemical compound . It is also known as BTCP. The IUPAC name of this compound is (3S,4R)-1-benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride . The CAS number is 1956309-30-0 .
Molecular Structure Analysis
The molecular weight of Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid is 331.84 . The InChI code is 1S/C19H21NO2.ClH/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)19(21)22)11-15-5-3-2-4-6-15;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H/t17-,18+;/m0./s1 .Physical And Chemical Properties Analysis
Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid is a white to off-white powder or crystals . It is stored at room temperature .Scientific Research Applications
Synthesis and Structural Applications
- Synthesis of Heterocyclic Compounds : Research on similar compounds, such as tetrahydroisoquinolinones, highlights the potential for Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid in the synthesis of new heterocyclic compounds with various pharmacophoric substituents (Kandinska et al., 2006).
- Structural Characterization of Metal-Based Compounds : The compound has potential applications in the structural characterization of metal-based compounds, as seen in studies involving similar benzoylpyridine and bipyridyl compounds (Escuer et al., 2000).
Catalytic and Chemical Reactions
- Catalyst Development : Its structure, particularly the carboxylic acid group, may be useful in developing catalysts for chemical reactions, akin to the application of benzazaphospholine-2-carboxylic acids in ethylene oligomerization (Ghalib et al., 2014).
- Electrocyclic Reactions : The compound could play a role in facilitating electrocyclic reactions, as demonstrated in reactions involving cis-Ru(phen)2Cl2 with other cyclic compounds (Pal et al., 2000).
Photophysical Properties
- Light Harvesting Applications : Derivatives of similar aromatic carboxylic acids have been used in the development of lanthanide coordination compounds, which possess interesting photophysical properties. This indicates potential applications in light harvesting or photovoltaics (Sivakumar et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(3R,4S)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)19(21)22)11-15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3,(H,21,22)/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNQHFXIEKKDBA-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660811 | |
Record name | (3R,4S)-1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid | |
CAS RN |
80896-75-9 | |
Record name | (3R,4S)-1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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